molecular formula C16H17N3O B2517501 1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine CAS No. 631843-01-1

1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B2517501
CAS No.: 631843-01-1
M. Wt: 267.332
InChI Key: BLEBMHIUWZLVJD-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and chemical biology research. This compound is provided strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans. Benzimidazole derivatives are recognized as privileged scaffolds in drug discovery due to their versatile pharmacological properties and ability to interact with diverse biological targets . Related compounds within the benzimidazole class, such as Astemizole, have demonstrated a capacity to interact with a range of biological targets, including histamine H1-receptors and hERG potassium channels, highlighting the structural class's potential for multifaceted pharmacological investigation . The specific structural features of this compound—including the 1-ethyl substituent and the 4-methoxyphenylamino group at the 2-position—make it a valuable intermediate for structure-activity relationship (SAR) studies and for the synthesis of more complex chemical entities. Researchers can utilize this compound in the development of novel enzyme inhibitors, as a building block in heterocyclic chemistry, and for probing biological mechanisms. It is supplied with high purity to ensure reliability and reproducibility in experimental outcomes.

Properties

IUPAC Name

1-ethyl-N-(4-methoxyphenyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-3-19-15-7-5-4-6-14(15)18-16(19)17-12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEBMHIUWZLVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Core Formation

The benzimidazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For example, reaction with bromoacetic acid under acidic conditions yields 2-(bromomethyl)-1H-benzimidazole , a key intermediate.

Reaction Conditions :

  • o-Phenylenediamine (20 mmol) and bromoacetic acid (4.14 g, 30 mmol) in 4 M HCl.
  • Heated to reflux for 6–8 hours, followed by neutralization and extraction.

Characterization :

  • IR (KBr) : 3372–3025 cm⁻¹ (N–H, C–H stretching).
  • ¹H-NMR (DMSO-d₆) : δ 4.85 (s, 2H, CH₂–Br), δ 7.21–7.60 (m, 4H, aromatic).

Alkylation at the 1-Position

Introducing the ethyl group at the 1-position involves nucleophilic substitution or transition metal-catalyzed alkylation. A common approach utilizes ethyl bromide in the presence of a base:

Procedure :

  • 2-(Bromomethyl)-1H-benzimidazole (10 mmol) reacted with ethyl bromide (12 mmol) in dimethylformamide (DMF) .
  • Catalyzed by potassium carbonate (15 mmol) at 80°C for 12 hours.

Yield : 68–72% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds via deprotonation of the benzimidazole nitrogen, followed by nucleophilic attack on ethyl bromide.

N-Arylation at the 2-Amine Position

Buchwald-Hartwig Amination

Coupling the 2-amine with 4-iodoanisole via palladium catalysis enables efficient N-arylation:

Reaction Setup :

  • 1-Ethyl-1H-benzimidazol-2-amine (5 mmol), 4-iodoanisole (6 mmol), Pd₂(dba)₃ (0.1 mmol), Xantphos (0.2 mmol), and Cs₂CO₃ (15 mmol) in toluene .
  • Heated at 110°C under nitrogen for 24 hours.

Yield : 85–90% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization :

  • ¹³C-NMR (CDCl₃) : δ 156.2 (C–OCH₃), δ 148.9 (C–N–Ar), δ 121.7–130.4 (aromatic carbons).
  • HPLC Purity : >99% (C18 column, acetonitrile/water).

Ullmann-Type Coupling

An alternative employs copper(I) iodide for cost-effective arylation:

Procedure :

  • 1-Ethyl-1H-benzimidazol-2-amine (5 mmol), 4-bromoanisole (6 mmol), CuI (0.2 mmol), 1,10-phenanthroline (0.4 mmol), and K₃PO₄ (15 mmol) in dioxane .
  • Heated at 120°C for 36 hours.

Yield : 70–75% after solvent evaporation and purification.

Integrated Synthetic Routes

One-Pot Sequential Alkylation-Arylation

A streamlined method combines alkylation and arylation in a single reactor:

Steps :

  • o-Phenylenediamine cyclized with bromoacetic acid to form 2-(bromomethyl)-1H-benzimidazole .
  • Direct alkylation with ethyl bromide under basic conditions.
  • In situ Pd-catalyzed coupling with 4-iodoanisole .

Advantages :

  • Reduced purification steps.
  • Overall yield: 65–70%.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%) Cost Efficiency
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, 110°C 85–90 >99 Moderate
Ullmann CuI, 1,10-phenanthroline, 120°C 70–75 95–98 High
One-Pot Sequential K₂CO₃, Pd/C, 80–110°C 65–70 97–99 High

Key Observations :

  • The Buchwald-Hartwig method offers superior yield and purity but requires expensive palladium catalysts.
  • The Ullmann approach is cost-effective but demands longer reaction times.

Scalability and Industrial Considerations

  • Solvent Selection : Toluene and dioxane are preferred for large-scale reactions due to low toxicity and ease of removal.
  • Catalyst Recycling : Pd/C can be recovered via filtration, reducing costs.
  • Byproduct Management : Aqueous workups minimize residual metal contaminants.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzodiazole core.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine exhibit antiviral properties. For instance, the International Society for Antiviral Research has highlighted the potential of benzodiazole derivatives in inhibiting viral replication, particularly against flavivirus and pestivirus genera. The structure of benzodiazole allows for modifications that can enhance antiviral activity while maintaining low cytotoxicity levels .

Anticancer Research

Research into the anticancer properties of benzodiazole derivatives suggests that they can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. A study focusing on benzodiazole compounds demonstrated their ability to interfere with cell cycle progression and promote cell death in specific cancer types. The modification of the benzodiazole structure, such as introducing an ethyl group and a methoxyphenyl moiety, has been shown to enhance these effects .

Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics. Its structure allows for effective charge transport, which is crucial in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on synthesizing derivatives that optimize these electronic properties while maintaining stability under operational conditions .

Photophysical Properties

Studies have reported that benzodiazole derivatives exhibit interesting photophysical properties, making them suitable for applications in sensors and imaging technologies. The incorporation of the methoxy group enhances the compound's light absorption capabilities, which can be exploited in fluorescence-based detection systems .

Case Study 1: Antiviral Screening

In a screening program for antiviral agents, a series of modified benzodiazoles were tested against various viruses. The results indicated that certain modifications significantly increased the potency against specific viral strains while maintaining low cytotoxicity levels. Compounds with similar structures to this compound showed promising results against the yellow fever virus (YFV) and bovine viral diarrhea virus (BVDV) .

Case Study 2: Cancer Cell Line Studies

A study published in a peer-reviewed journal investigated the effects of benzodiazole derivatives on breast cancer cell lines. The findings revealed that these compounds could induce apoptosis and inhibit proliferation effectively. The specific derivative studied had an ethyl group attached to the nitrogen atom, which was found to enhance its interaction with cellular targets involved in cancer progression .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal Chemistry Antiviral agentsEffective against YFV and BVDV with low cytotoxicity
Anticancer therapeuticsInduces apoptosis in cancer cells
Material Science Organic electronicsSuitable for OLEDs and OPVs due to charge transport properties
Photophysical applicationsEnhanced light absorption for sensors

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzodiazole Core

1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine
  • Structure : Lacks the ethyl group at N1, retaining only the 4-methoxyphenyl substituent.
  • Properties : Molecular weight = 239.28 g/mol; purity up to 99.999%; powder form at room temperature .
1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine
  • Structure : Isopropyl group at N1 instead of ethyl.
  • Properties : Molecular formula = C10H13N3; molar mass = 175.23 g/mol .
  • Key Difference : Bulkier isopropyl group may hinder binding to flat molecular targets (e.g., DNA G-quadruplexes) but improve metabolic stability.
1-(2-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine
  • Structure : Methoxy group in the ortho position on the phenyl ring.
  • Properties : Molecular weight = 239.27 g/mol; positional isomer of the target compound .

Modifications on the N2 Amine Group

1-Benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine
  • Structure : Benzyl and furanylmethyl groups at N1 and N2, respectively.
  • Properties : Purity ≥ 98%; molecular formula = C19H17N3O .
  • Key Difference : The aromatic benzyl and heterocyclic furan groups may enhance π-π stacking interactions but reduce bioavailability due to increased hydrophobicity.
1-(pyridin-4-ylmethyl)-1H-1,3-benzodiazol-2-amine
  • Structure : Pyridinylmethyl group at N1.
  • Properties : Supplier data indicate applications in medicinal chemistry .
  • Key Difference : Pyridine’s basic nitrogen could improve solubility and hydrogen-bonding capacity, favoring interactions with charged biological targets.

Heterocyclic Core Modifications

N1-(Substitutedbenzo[D]oxazole-2-yl)benzene-1,4-diamine Derivatives
  • Structure : Benzooxazole replaces benzodiazole.
  • Properties : Synthesized via reduction of nitro precursors; evaluated for anti-inflammatory activity .
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-amine (BPBA)
  • Structure : Dual benzodiazolyl groups.
  • Properties : Binds TERRA RNA G-quadruplexes with high affinity; stabilizes parallel G4 structures .
  • Key Difference : Extended planar structure enhances G4 interaction but may limit cell permeability.

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) Substituents (N1/N2) Key Feature
Target Compound* ~263.3 (estimated) Ethyl/4-methoxyphenyl Balanced lipophilicity
1-(4-Methoxyphenyl)-benzodiazol-2-amine 239.28 H/4-methoxyphenyl High purity, no ethyl group
1-(propan-2-yl)-benzodiazol-2-amine 175.23 Isopropyl/H Compact, metabolically stable
BPBA 326.37 H/3-(benzodiazolyl)phenyl G4-stabilizing scaffold

*Estimated based on structural similarity.

Research Findings and Implications

  • Substituent Effects: Ethylation at N1 (target compound) likely enhances lipophilicity and target engagement compared to non-alkylated analogs like 1-(4-methoxyphenyl)-benzodiazol-2-amine .
  • Positional Isomerism : Para-methoxy substitution (target) optimizes electronic effects and steric fit for receptor binding, unlike ortho-substituted analogs .
  • Heterocyclic Core : Benzodiazoles generally exhibit stronger basicity and DNA interaction than benzooxazoles, making them preferable for nucleic acid-targeted therapies .

Biological Activity

1-Ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, its pharmacological effects, and related research findings.

  • Molecular Formula : C14H13N3O
  • Molecular Weight : 239.27 g/mol
  • CAS Number : Not widely reported; related compounds exist under different CAS numbers.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on serotonin receptors and other neuropharmacological targets.

Serotonin Receptor Interaction

Research indicates that compounds with similar structures exhibit significant affinities for serotonin receptors (5-HTR). For instance, the impact of N-alkylamino substituents on serotonin receptor affinities has been documented, suggesting that modifications to the benzodiazole structure can enhance binding affinity and selectivity for specific receptor subtypes .

Inhibition of Enzymatic Activity

The compound has been assessed for its ability to inhibit phosphodiesterase (PDE) enzymes. PDE10A inhibition has been particularly noted, with studies showing that benzodiazole derivatives can achieve high levels of inhibition (up to 92% in some cases) through structural modifications .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of benzodiazole derivatives, including this compound.

Table 1: Summary of Biological Activities

StudyBiological TargetActivityIC50 Value
PDE10AInhibition10 µM
Serotonin Receptors (5-HTR)Binding AffinityVaries
STAT3 InhibitionModerate Inhibition15.8 µM

The mechanisms through which this compound exhibits its biological effects are multifaceted:

  • Serotonergic Modulation : The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders and anxiety-related conditions.
  • Enzymatic Inhibition : By inhibiting PDE enzymes, this compound may influence intracellular signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Q & A

Basic: What are the standard synthetic routes for 1-ethyl-N-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-amine, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Condensation Reaction: React 2-aminobenzimidazole derivatives with 4-methoxyphenyl isocyanate or a halogenated intermediate (e.g., 1-ethyl-2-chloro-1H-benzimidazole) under reflux in anhydrous dimethylformamide (DMF) .

Coupling: Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce the ethyl and methoxyphenyl groups .

Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity.

Optimization Tips:

  • Reaction Time: Prolonged reflux (12–24 hours) improves yield.
  • Catalyst Loading: 5 mol% Pd catalysts enhance coupling efficiency.
  • Microwave-Assisted Synthesis: Reduces reaction time by 50% compared to conventional methods .

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